2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol
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Overview
Description
2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol is a chemical compound with the molecular formula C9H20N2O3S and a molecular weight of 236.33 g/mol This compound features a piperazine ring substituted with an ethylsulfonyl group and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol typically involves the reaction of piperazine with ethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with propanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-(Piperazin-1-yl)propan-1-ol: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
2-(4-(Ethylsulfonyl)piperazin-1-yl)propan-1-ol is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H20N2O3S |
---|---|
Molecular Weight |
236.33 g/mol |
IUPAC Name |
2-(4-ethylsulfonylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C9H20N2O3S/c1-3-15(13,14)11-6-4-10(5-7-11)9(2)8-12/h9,12H,3-8H2,1-2H3 |
InChI Key |
ZBQJIOVNCCVRIB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(C)CO |
Origin of Product |
United States |
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